N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, a nitrophenyl group, and a phenoxyacetyl group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation Reaction: The hydrazide intermediate is then reacted with 2-hydroxy-3-nitrobenzaldehyde in the presence of an acid catalyst, such as acetic acid, to yield the final product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of solvents and catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
- N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a hydrazide group with a nitrophenyl and phenoxyacetyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H29N3O5 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C23H29N3O5/c1-22(2,3)15-23(4,5)17-9-11-18(12-10-17)31-14-20(27)25-24-13-16-7-6-8-19(21(16)28)26(29)30/h6-13,28H,14-15H2,1-5H3,(H,25,27)/b24-13+ |
InChI Key |
GVGMSKKETZDLJW-ZMOGYAJESA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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